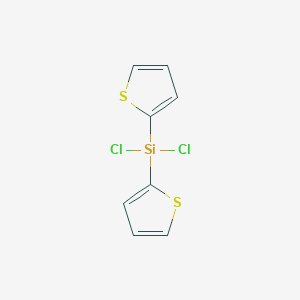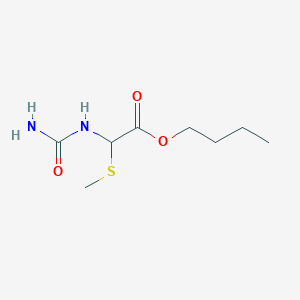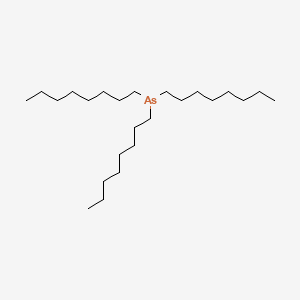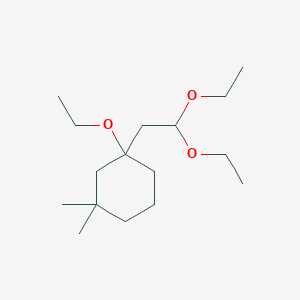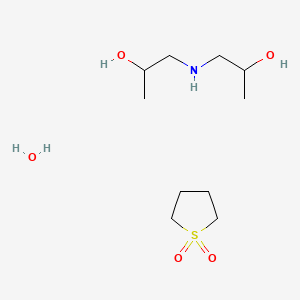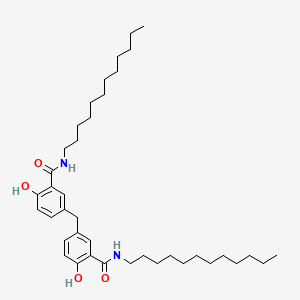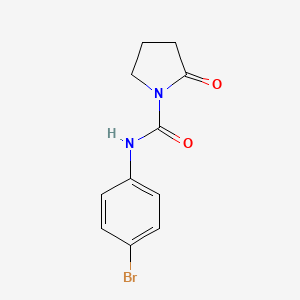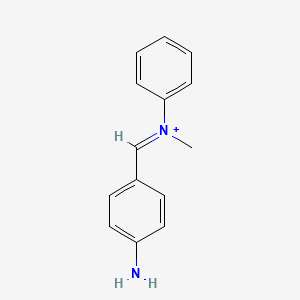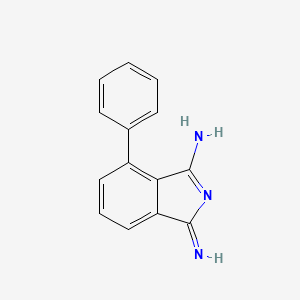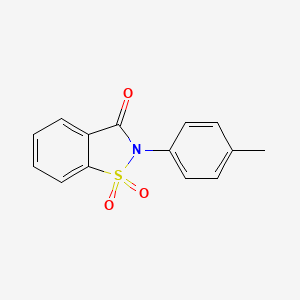
1,1'-Methylenebis(4-tert-butyl-2,6-dimethylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Methylenebis(4-tert-butyl-2,6-dimethylbenzene) is an organic compound known for its unique structural properties and applications. This compound is characterized by the presence of two benzene rings connected by a methylene bridge, with tert-butyl and dimethyl groups attached to the benzene rings. Its chemical formula is C23H32.
Vorbereitungsmethoden
The synthesis of 1,1’-Methylenebis(4-tert-butyl-2,6-dimethylbenzene) typically involves the reaction of 4-tert-butyl-2,6-dimethylbenzene with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two benzene rings. Industrial production methods often utilize catalysts to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
1,1’-Methylenebis(4-tert-butyl-2,6-dimethylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions typically target the methylene bridge or the tert-butyl groups.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-Methylenebis(4-tert-butyl-2,6-dimethylbenzene) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used as an additive in the production of plastics, rubbers, and other materials to enhance their stability and performance.
Wirkmechanismus
The mechanism of action of 1,1’-Methylenebis(4-tert-butyl-2,6-dimethylbenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Vergleich Mit ähnlichen Verbindungen
1,1’-Methylenebis(4-tert-butyl-2,6-dimethylbenzene) can be compared with other similar compounds, such as:
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Known for its antioxidant properties and used in rubber and plastic industries.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Used as an antioxidant in various industrial applications.
The uniqueness of 1,1’-Methylenebis(4-tert-butyl-2,6-dimethylbenzene) lies in its specific structural arrangement and the presence of tert-butyl and dimethyl groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
65338-71-8 |
|---|---|
Molekularformel |
C25H36 |
Molekulargewicht |
336.6 g/mol |
IUPAC-Name |
5-tert-butyl-2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-1,3-dimethylbenzene |
InChI |
InChI=1S/C25H36/c1-16-11-20(24(5,6)7)12-17(2)22(16)15-23-18(3)13-21(14-19(23)4)25(8,9)10/h11-14H,15H2,1-10H3 |
InChI-Schlüssel |
BMBBSFZUKSMVEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1CC2=C(C=C(C=C2C)C(C)(C)C)C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-Oxo-1-(piperidin-1-yl)butan-2-yl]acetamide](/img/structure/B14493377.png)

